molecular formula C18H12N2O2S B15238278 3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid

3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid

Cat. No.: B15238278
M. Wt: 320.4 g/mol
InChI Key: GZHVQYUHOPQCPY-UHFFFAOYSA-N
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Description

3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid is a complex organic compound with the molecular formula C18H12N2O2S. This compound features an indolizine core, which is a nitrogen-containing heterocycle, fused with a phenylthiazole moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper, are often employed to facilitate these transformations .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share a similar indole core.

    Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole have a thiazole ring.

Uniqueness

3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid is unique due to the combination of the indolizine and phenylthiazole moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

3-(2-phenyl-1,3-thiazol-5-yl)indolizine-1-carboxylic acid

InChI

InChI=1S/C18H12N2O2S/c21-18(22)13-10-15(20-9-5-4-8-14(13)20)16-11-19-17(23-16)12-6-2-1-3-7-12/h1-11H,(H,21,22)

InChI Key

GZHVQYUHOPQCPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C3=CC(=C4N3C=CC=C4)C(=O)O

Origin of Product

United States

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